N,N-Bis(salicylidene)ethylenediamine iron(ii)

Catalog No.
S14375275
CAS No.
M.F
C16H16FeN2O2
M. Wt
324.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis(salicylidene)ethylenediamine iron(ii)

Product Name

N,N-Bis(salicylidene)ethylenediamine iron(ii)

IUPAC Name

2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;iron

Molecular Formula

C16H16FeN2O2

Molecular Weight

324.15 g/mol

InChI

InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;

InChI Key

BTAZJRYBYAWUPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Fe]

N,N-Bis(salicylidene)ethylenediamine iron(II) is a coordination compound formed from the reaction of iron(II) ions with N,N-bis(salicylidene)ethylenediamine, a bidentate ligand. The compound has the molecular formula C₁₆H₁₄FeN₂O₂ and a molecular weight of approximately 322.14 g/mol. This complex is characterized by its distinctive salicylidene groups, which provide the iron center with a unique coordination environment that can influence its chemical and biological properties.

, primarily involving ligand exchange and redox processes. For instance, when treated with ferric chloride in acetone, it can form a different iron complex, showcasing its reactivity in coordination chemistry . Additionally, the compound can undergo hydrolysis and oxidation reactions, which may affect its stability and solubility in different solvents.

Research indicates that N,N-Bis(salicylidene)ethylenediamine iron(II) exhibits notable biological activities, particularly as an antioxidant and in enzyme mimicking. Its ability to stabilize reactive oxygen species suggests potential applications in biomedical fields, including cancer therapy and cellular protection against oxidative stress . Furthermore, studies have shown that this compound can interact with various biomolecules, influencing cellular metabolism and signaling pathways.

The synthesis of N,N-Bis(salicylidene)ethylenediamine iron(II) typically involves the following steps:

  • Preparation of the Ligand: N,N-bis(salicylidene)ethylenediamine is synthesized by condensing salicylaldehyde with ethylenediamine.
  • Formation of the Iron Complex: The ligand is then reacted with iron(II) salts (such as iron(II) chloride) in a suitable solvent like ethanol or acetone. The reaction conditions (temperature, time, and concentration) can be optimized to yield high-purity complexes .

N,N-Bis(salicylidene)ethylenediamine iron(II) has several applications across various fields:

  • Catalysis: It serves as a catalyst in organic reactions due to its ability to stabilize transition states.
  • Biochemistry: The compound is used in proteomics research for studying protein interactions and functions .
  • Medicine: Its antioxidant properties make it a candidate for therapeutic agents in treating oxidative stress-related diseases.

Studies have shown that N,N-Bis(salicylidene)ethylenediamine iron(II) interacts with various biological molecules, including proteins and nucleic acids. These interactions can modulate enzyme activity and influence cellular pathways. For example, it has been observed to mimic certain enzymatic functions due to its structural similarities with natural metalloproteins .

N,N-Bis(salicylidene)ethylenediamine iron(II) shares structural and functional similarities with other coordination compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
N,N'-Disalicylal-ethylenediamine Iron(II)C₁₆H₁₆FeN₂O₂Contains two salicylaldehyde units for enhanced stability
Cobalt(II) SalenC₁₆H₁₄CoN₂O₂Exhibits different catalytic properties compared to iron complex
Manganese(II) SalenC₁₆H₁₄MnN₂O₂Known for its role in mimicking superoxide dismutase activity

The uniqueness of N,N-Bis(salicylidene)ethylenediamine iron(II) lies in its specific ligand architecture that allows for distinct electronic properties and reactivity patterns not found in other similar compounds. Its dual functionality as both a catalyst and a biological agent sets it apart from other metal complexes.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

324.056113 g/mol

Monoisotopic Mass

324.056113 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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